molecular formula C20H17NO3S2 B606622 CG-707 CAS No. 1443442-61-2

CG-707

Katalognummer: B606622
CAS-Nummer: 1443442-61-2
Molekulargewicht: 383.48
InChI-Schlüssel: ZFMNOKIPXJKJCB-PXYULHTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CG-707 is a rhodanine derivative identified as a potent inhibitor of Phosphatase of Regenerating Liver-3 (PRL-3), a key oncoprotein implicated in cancer metastasis, invasion, and drug resistance . PRL-3 overexpression correlates with poor prognosis in multiple cancers, making it a therapeutic target. This compound was discovered through structure-activity relationship (SAR) studies and demonstrated the ability to restore phosphorylation levels of PRL-3 substrates, such as Ezrin and Cytokeratin 8, in cancer cells .

Mechanism and Efficacy: CG-708 suppresses cancer cell migration and invasion by selectively targeting PRL-3. Mechanistically, it modulates epithelial-mesenchymal transition (EMT) markers, increasing E-cadherin (a cell adhesion protein) and decreasing Snail (a transcriptional repressor of E-cadherin), thereby reversing EMT-driven metastasis . Its antitumor effects are pronounced in high PRL-3-expressing cells but minimal in low-expressing cells, underscoring its target specificity .

Limitations: Despite its efficacy, this compound shares a critical drawback with other rhodanine derivatives: non-selectivity.

Eigenschaften

CAS-Nummer

1443442-61-2

Molekularformel

C20H17NO3S2

Molekulargewicht

383.48

IUPAC-Name

5-{3-[2-(2-Methoxy-benzyloxy)-phenyl]-allylidene}-2-thioxo-thiazolidin-4-one

InChI

InChI=1S/C20H17NO3S2/c1-23-16-10-4-3-8-15(16)13-24-17-11-5-2-7-14(17)9-6-12-18-19(22)21-20(25)26-18/h2-12H,13H2,1H3,(H,21,22,25)/b9-6+,18-12+

InChI-Schlüssel

ZFMNOKIPXJKJCB-PXYULHTISA-N

SMILES

O=C1NC(S/C1=C/C=C/C2=CC=CC=C2OCC3=CC=CC=C3OC)=S

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CG-707;  CG 707;  CG707; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The development of PRL-3 inhibitors has yielded multiple candidates, each with distinct advantages and limitations. Below is a comparative analysis of CG-707 and its analogs:

BR-1

  • Chemical Class : Rhodanine derivative (structurally related to this compound).
  • Target/Mechanism : PRL-3 inhibition; restores phosphorylation of Ezrin and Cytokeratin 8 .
  • Efficacy : Suppresses migration and invasion in high PRL-3-expressing cells, mirroring this compound’s effects .
  • Selectivity: Non-selective due to the rhodanine scaffold .
  • Commercial Availability: Commercially available (CAS No. 893449–38-2) .
  • Key Differentiator : BR-1 is marketed but shares this compound’s selectivity issues.

Thienopyridone

  • Chemical Class: Thienopyridone derivative.
  • Target/Mechanism : PRL-3 inhibitor identified via Roche library screening; disrupts tumor growth by interfering with cell adhesion .
  • Efficacy : Reduces tumor growth in vitro but exhibits high toxicity, precluding in vivo use .
  • Key Differentiator : Greater specificity than rhodanine derivatives but unsuitable for clinical translation due to toxicity.

JMS-053 (Iminothienopyridone 13)

  • Chemical Class: Optimized thienopyridone analog.
  • Target/Mechanism: PRL-3 inhibitor with enhanced potency and reduced toxicity compared to Thienopyridone .
  • Efficacy: First small-molecule PRL-3 inhibitor tested in vivo, showing efficacy in multidrug-resistant ovarian xenograft models .
  • Limitations : Poor solubility and uncharacterized pharmacokinetics/toxicology in humans .
  • Key Differentiator : Improved therapeutic index but requires formulation optimization.

PRL-3-Specific Antibody

  • Class: Monoclonal antibody.
  • Target/Mechanism : Binds PRL-3 with high selectivity, sparing other PRL family members .
  • Efficacy : Suppresses tumor growth in hepatic and gastric cancer models in vivo .
  • Limitations : High production costs compared to small molecules; requires clinical validation .
  • Key Differentiator: Unmatched selectivity but economically less viable.

Table 1: Comparative Analysis of PRL-3 Inhibitors

Compound Chemical Class Target Selectivity Key Findings In Vivo Use Commercial Availability
This compound Rhodanine derivative PRL-3 Low Modulates EMT markers No Yes (CymitQuimica)
BR-1 Rhodanine derivative PRL-3 Low Commercially available No Yes
Thienopyridone Thienopyridone PRL-3 Moderate High toxicity limits use No No
JMS-053 Iminothienopyridone PRL-3 High First in vivo small-molecule inhibitor Yes No
PRL-3 Antibody Biologic (antibody) PRL-3 Very High Selective; costly Yes Preclinical

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CG-707
Reactant of Route 2
Reactant of Route 2
CG-707

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.